![molecular formula C14H19BrO B14232984 4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene CAS No. 594858-59-0](/img/structure/B14232984.png)
4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, an ethenyl group, and an isopropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a suitable precursor, followed by the introduction of the ethenyl and isopropoxy groups through various organic reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems can be employed to enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The ethenyl group can participate in oxidation and reduction reactions, leading to different products.
Addition Reactions: The double bond in the ethenyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or platinum. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce aldehydes or ketones.
科学的研究の応用
4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene exerts its effects involves interactions with various molecular targets. The bromopropyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ethenyl group can participate in polymerization reactions, while the isopropoxy group can influence the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
- 4-(3-Chloropropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene
- 4-(3-Bromopropyl)-2-ethenyl-1-[(methyl)oxy]benzene
- 4-(3-Bromopropyl)-2-propenyl-1-[(propan-2-yl)oxy]benzene
Uniqueness
4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the bromopropyl group allows for versatile substitution reactions, while the ethenyl group provides opportunities for addition and polymerization reactions. The isopropoxy group enhances the compound’s solubility and stability.
特性
CAS番号 |
594858-59-0 |
|---|---|
分子式 |
C14H19BrO |
分子量 |
283.20 g/mol |
IUPAC名 |
4-(3-bromopropyl)-2-ethenyl-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C14H19BrO/c1-4-13-10-12(6-5-9-15)7-8-14(13)16-11(2)3/h4,7-8,10-11H,1,5-6,9H2,2-3H3 |
InChIキー |
NMDGCPCGILDDDC-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)CCCBr)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


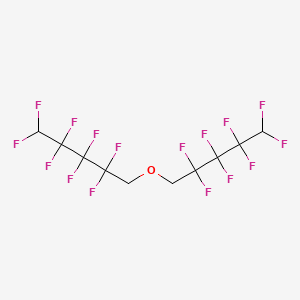

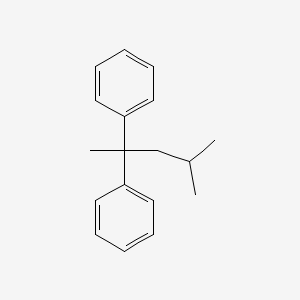
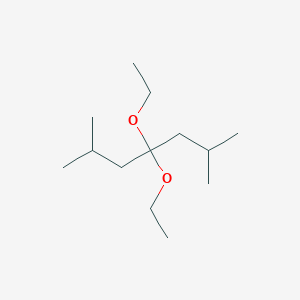



![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)

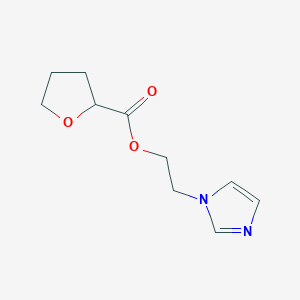
![[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid](/img/structure/B14232971.png)
![5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B14232973.png)
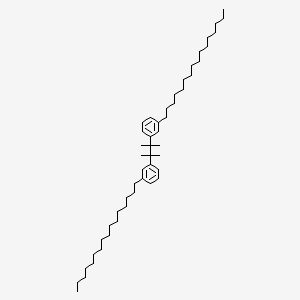
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
